5-Bromo-N-methyl-2-nitroaniline

Catalog No.
S681902
CAS No.
302800-13-1
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N-methyl-2-nitroaniline

CAS Number

302800-13-1

Product Name

5-Bromo-N-methyl-2-nitroaniline

IUPAC Name

5-bromo-N-methyl-2-nitroaniline

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3

InChI Key

FTVGSRGPTYFWRQ-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
  • Organic Synthesis

    The presence of a reactive nitro group (NO2) and a bromo (Br) substituent suggests potential applications in organic synthesis as a precursor molecule. The nitro group can be readily reduced or undergo nucleophilic aromatic substitution reactions, while the bromo group can participate in various coupling reactions to create more complex aromatic molecules.

  • Medicinal Chemistry

    Nitroaniline derivatives have been explored for their potential medicinal properties []. Further research is needed to determine if 5-Bromo-N-methyl-2-nitroaniline exhibits any interesting biological activities.

  • Material Science

    Aromatic nitro compounds can be used as building blocks in the development of new functional materials. The combination of the electron-withdrawing nitro group and the bromo substituent might influence the material's properties such as conductivity or thermal stability.

5-Bromo-N-methyl-2-nitroaniline is an organic compound characterized by the molecular formula C7H7BrN2O2C_7H_7BrN_2O_2. It features a bromine atom, a nitro group, and a methylated aniline group, which contribute to its unique chemical properties. This compound is typically a solid at room temperature and has a molecular weight of approximately 231.05 g/mol. Its density is reported to be around 1.7g cm31.7\,\text{g cm}^3, and it has a boiling point of approximately 327.5°C327.5\,°C at standard atmospheric pressure .

Due to its functional groups:

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The bromine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of different nucleophiles.
  • Oxidation: Although less common, this compound can also undergo oxidation reactions using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium catalyst.
  • Substitution: Nucleophiles (amines or thiols) in the presence of a base.
  • Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

  • From reduction: 5-Bromo-N-methyl-2-phenylenediamine.
  • From substitution: Various substituted anilines depending on the nucleophile used.

5-Bromo-N-methyl-2-nitroaniline exhibits significant biological activity. It is used in biochemical research to study enzyme interactions and as a probe in biochemical assays. The compound's ability to interact with various enzymes and proteins makes it valuable for investigating biochemical pathways and mechanisms. Furthermore, it has potential applications in drug development as a precursor for pharmaceutical compounds .

The synthesis of 5-Bromo-N-methyl-2-nitroaniline typically involves several steps:

  • Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
  • Bromination: The resulting nitrated product undergoes bromination with bromine in an appropriate solvent like acetic acid.
  • Methylation: Finally, methyl iodide is used to methylate the brominated nitroaniline in the presence of a base such as potassium carbonate.

Industrial production follows similar synthetic routes but emphasizes efficiency and scalability through automated systems .

The compound has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules and dyes.
  • Biology: Utilized in enzyme interaction studies and biochemical assays.
  • Medicine: Explored for potential pharmaceutical applications as a precursor for drug development.
  • Industry: Employed in producing agrochemicals and specialty chemicals .

The mechanism of action for 5-Bromo-N-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding, influencing enzyme activity and other biochemical pathways . These interactions are crucial for understanding its role in scientific research.

Several compounds are structurally similar to 5-Bromo-N-methyl-2-nitroaniline, each differing by the presence or absence of specific functional groups:

Compound NameCAS NumberKey Differences
5-Bromo-2-nitroaniline5228-61-5Lacks the methyl group; less hydrophobic
4-Bromo-N-methyl-2-nitroaniline53484-26-7Bromine atom at a different position
5-Methyl-2-nitroaniline55215-57-1Lacks the bromine atom; affects reactivity
4-Bromo-2-nitroaniline84752-20-5Positional isomer with different reactivity

Uniqueness

5-Bromo-N-methyl-2-nitroaniline is unique due to its combination of bromine, nitro, and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for various synthetic and research applications .

5-Bromo-N-methyl-2-nitroaniline exhibits a planar benzene ring with three functional groups:

  • Bromine at position 5 (electrophilic site for coupling reactions).
  • Nitro group at position 2 (electron-withdrawing, directing further substitutions).
  • Methylamino group at position 1 (electron-donating, enabling alkylation or acylation).

Key Structural Data

PropertyValueSource
Molecular FormulaC₇H₇BrN₂O₂
SMILESCNC1=C(C=CC(=C1)Br)N+[O-]
InChIKeyFTVGSRGPTYFWRQ-UHFFFAOYSA-N
Molecular Weight231.05 g/mol
Density1.687 g/cm³

The nitro group’s electron-withdrawing nature enhances the reactivity of the aromatic ring, while the methylamino group provides steric and electronic effects that influence substitution patterns.

Historical Context and Discovery

The synthesis of 5-bromo-N-methyl-2-nitroaniline emerged from studies on nitroaniline derivatives in the mid-20th century. Early methods involved nitration of bromobenzene derivatives followed by nucleophilic substitution. A pivotal route described in patents and journals uses 4-bromo-2-fluoro-1-nitrobenzene as a precursor, which undergoes amination with methylamine to yield the target compound. This approach leverages the high reactivity of fluorine in aromatic substitution, enabling efficient introduction of the methylamino group.

Relevance in Organic and Medicinal Chemistry

The compound’s utility spans:

  • Pharmaceutical Intermediates: Used to synthesize benzimidazole derivatives (e.g., 6-bromo-1-methyl-1H-benzo[d]imidazole), which serve as scaffolds for antiparasitic and anticancer agents.
  • Dye Synthesis: Nitro groups are reduced to amines, enabling diazotization for azo dye production.
  • Coupling Reactions: Bromine facilitates Suzuki or Buchwald-Hartwig couplings, expanding access to biaryl and heterocyclic architectures.

Synthetic Methodologies

Nitration and Bromination Sequences

The synthesis of 5-Bromo-N-methyl-2-nitroaniline involves strategic sequencing of nitration and bromination reactions to achieve the desired substitution pattern [1] [2]. The most effective approach begins with the preparation of 4-bromo-2-fluoro-1-nitrobenzene as a key intermediate, which subsequently undergoes nucleophilic substitution with methylamine [3].

The nitration-bromination sequence follows established principles of electrophilic aromatic substitution, where the order of operations critically determines the final substitution pattern [1]. For meta-substituted products, nitration must precede bromination because the nitro group is a meta-directing substituent, while the amino group directs substitution to ortho and para positions [2] [4].

Table 2.1: Reaction Conditions and Yields for Nitration-Bromination Sequences

Starting MaterialReaction ConditionsTemperature (°C)Time (h)Yield (%)Reference
4-bromo-2-fluoro-1-nitrobenzeneMethylamine in ethanol204899 [3]
4-bromo-2-fluoro-1-nitrobenzeneMethylamine in tetrahydrofuran/methanol451298 [3]
4-bromo-2-fluoro-1-nitrobenzeneMethylamine in tetrahydrofuran200.1797 [3]
4-bromo-2-fluoro-1-nitrobenzeneMethylamine in ethanol200.5895 [3]

The direct bromination of aniline derivatives requires careful control to prevent over-bromination, as the amino group is a powerful activating group that directs electrophiles to multiple positions [5] [6]. Protection strategies, such as acetylation of the amino group, are commonly employed to achieve monosubstitution and prevent the formation of tribrominated products [6] [7].

N-Methylation Strategies

N-Methylation of aniline derivatives represents a crucial step in the synthesis of 5-Bromo-N-methyl-2-nitroaniline [8] [9] [10]. Modern synthetic approaches have moved beyond traditional alkyl halide-based methylation toward more sustainable methodologies using methanol as the carbon-1 source [8] [9].

The most efficient N-methylation strategy involves the use of methylamine as a nucleophile in nucleophilic aromatic substitution reactions [3] [11]. This approach exploits the electron-withdrawing nature of the nitro group to activate the aromatic ring toward nucleophilic attack [3]. The reaction proceeds through a mechanism where methylamine attacks the carbon bearing the fluorine substituent, followed by elimination of hydrogen fluoride [3] [12].

Table 2.2: N-Methylation Reaction Conditions and Outcomes

Methylamine SourceSolvent SystemBaseTemperature (°C)Yield (%)SelectivityReference
40% aqueous methylamine95% ethanol-2099Mono-methylated [3]
2M methylamine in tetrahydrofuranTetrahydrofuran/methanol-4598Mono-methylated [3]
2M methylamine in tetrahydrofuranTetrahydrofuran-2097Mono-methylated [3]
33% methylamine in ethanolEthanol-2095Mono-methylated [3]

Alternative N-methylation strategies include the use of transition metal catalysts with methanol as the methylating agent [8] [9] [10]. Cobalt-based catalytic systems have demonstrated effectiveness for N-methylation of anilines using carbon dioxide and hydrogen in the presence of alcohols as promoters [8]. Iridium complexes bearing N,O-functionalized N-heterocyclic carbene ligands show comparable activity to ruthenium catalysts for N-methylation with methanol [9].

Catalytic Systems and Reaction Optimization

The optimization of catalytic systems for 5-Bromo-N-methyl-2-nitroaniline synthesis focuses on improving reaction selectivity, yield, and environmental sustainability [13] [14] [15]. Copper-catalyzed oxidative bromination systems using sodium bromide and sodium persulfate in the presence of copper sulfate pentahydrate enable regioselective bromination of aniline derivatives [13].

Flow chemistry approaches have gained prominence for industrial-scale nitration and bromination reactions [14]. Continuous flow nitration systems using fuming nitric acid and sulfuric acid achieve high conversion rates while maintaining precise temperature control and improved safety profiles [14]. These systems demonstrate superior space-time yields compared to traditional batch processes [14].

Table 2.3: Catalytic System Performance Data

Catalyst SystemSubstrateConversion (%)Selectivity (%)Space-Time Yield (g/L·h)Reference
Copper sulfate/sodium bromideAnilines>95>90- [13]
Fuming nitric acid/sulfuric acidAcetanilides>99>9525-28 [14]
Palladium on glass woolNitroaromatics100>9927.9 [16]

Industrial optimization focuses on catalyst recycling and waste minimization [17] [18]. Aluminum tribromide systems demonstrate recyclability through neutralization with aluminum hydroxide, enabling multiple reaction cycles without significant performance degradation [17]. The development of solvent-free mechanochemical approaches using vibrational ball mills achieves high yields while eliminating organic solvent requirements [19].

Reaction Pathways and Mechanisms

The mechanism of 5-Bromo-N-methyl-2-nitroaniline formation involves multiple distinct pathways depending on the synthetic route employed [20] [21] [22]. The primary mechanistic pathway proceeds through nucleophilic aromatic substitution when starting from fluorinated nitroaromatic compounds [3].

In the nucleophilic substitution mechanism, methylamine acts as a nucleophile attacking the carbon atom bearing the fluorine substituent [3] [12]. The electron-withdrawing nitro group stabilizes the resulting Meisenheimer complex through resonance delocalization [21]. The mechanism proceeds through formation of a sigma complex intermediate, followed by elimination of hydrogen fluoride to restore aromaticity [22].

Table 2.4: Mechanistic Pathway Comparison

Mechanism TypeKey IntermediateRate-Determining StepActivation EnergyProduct Distribution
Nucleophilic substitutionMeisenheimer complexNucleophile additionModerateHigh selectivity
Electrophilic substitutionSigma complexElectrophile additionHighMultiple products
Radical substitutionRadical intermediateHydrogen abstractionVariableMixed products

The electrophilic aromatic substitution mechanism applies when bromination occurs on pre-formed N-methylnitroaniline [22] [23]. This pathway involves the formation of a bromine electrophile through interaction with Lewis acid catalysts such as iron tribromide or aluminum trichloride [23]. The amino group directs the electrophile to ortho and para positions through resonance electron donation [22].

Protonation effects significantly influence reaction mechanisms under acidic conditions [21]. In strongly acidic media, aniline derivatives undergo protonation to form anilinium ions, which exhibit meta-directing behavior due to the positive charge on nitrogen [21]. This electronic effect reverses the normal ortho-para directing influence of the amino group [21].

Industrial Production Methods

Industrial production of 5-Bromo-N-methyl-2-nitroaniline employs continuous flow processes optimized for large-scale synthesis [14] [24] [25]. The commercial manufacturing approach typically begins with readily available starting materials such as 4-bromo-2-fluoro-1-nitrobenzene, which undergoes methylamine substitution under controlled conditions [3] [24].

Batch reactor systems remain prevalent in medium-scale operations due to their flexibility in handling varying production volumes [24]. These systems utilize jacketed reactors with precise temperature control to manage the exothermic nature of nitration and bromination reactions [24]. Continuous flow reactors offer advantages for large-scale production, including better heat transfer, improved mass transfer, and enhanced safety profiles [24].

Table 2.5: Industrial Production Scale Comparison

Production ScaleReactor TypeCapacity (kg/batch)Throughput (kg/h)Temperature ControlReference
LaboratoryBatch0.1-10.01-0.1±2°C [3]
PilotContinuous flow10-1001-10±1°C [14]
CommercialContinuous flow1000-10000100-1000±0.5°C [24]

Raw material supply chain management plays a critical role in industrial production [24]. Primary feedstocks include aniline derivatives, methylamine, nitric acid, and brominating agents [24]. Long-term supplier contracts help mitigate price volatility and ensure consistent product quality [24]. Storage facilities require specialized handling systems for hazardous materials, including inert atmosphere storage for moisture-sensitive reagents [24].

Process automation and control systems ensure consistent product quality while minimizing human exposure to hazardous materials [24]. Advanced monitoring systems regulate temperature, pressure, and chemical concentrations throughout the production cycle [24]. Real-time analytical techniques, including high-performance liquid chromatography and gas chromatography-mass spectrometry, provide continuous quality assurance [24].

Purification and Yield Enhancement

Purification of 5-Bromo-N-methyl-2-nitroaniline typically involves crystallization techniques optimized for removing impurities while maximizing product recovery [26] [27] [28]. Recrystallization from ethanol represents the most common purification method, taking advantage of the compound's differential solubility at varying temperatures [26] [27].

The recrystallization process begins with dissolution of crude product in hot ethanol, followed by slow cooling to induce crystal formation [26] [27]. This technique effectively removes colored impurities and residual starting materials [27] [28]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 99% [26].

Table 2.6: Purification Method Comparison

Purification MethodSolvent SystemTemperature (°C)Recovery Yield (%)Final Purity (%)Reference
RecrystallizationEthanol0-7885-9598-99 [26] [27]
Column chromatographyEthyl acetate/hexane2070-85>99 [29]
Vacuum distillation-200-25080-9095-98 [18]
TriturationWater2090-9596-98 [3]

Advanced purification techniques include chromatographic separation using silica gel with ethyl acetate as the mobile phase [29]. This method provides excellent separation of structural isomers and removes trace metal impurities [29]. Vacuum distillation serves as an alternative for thermally stable compounds, though care must be taken to prevent decomposition at elevated temperatures [18].

Yield enhancement strategies focus on optimizing reaction conditions to minimize side product formation [30] [31]. Temperature control proves critical, with optimal yields achieved at temperatures between 20-45°C for most synthetic routes [3]. Reagent stoichiometry optimization shows that slight excess of methylamine (1.1-1.2 equivalents) maximizes conversion while minimizing waste [3].

Solvent selection significantly impacts both yield and product purity [3] [30]. Polar protic solvents such as ethanol and methanol facilitate nucleophilic substitution reactions, while aprotic solvents like tetrahydrofuran provide better selectivity in certain cases [3]. Mixed solvent systems often provide optimal balance between reaction rate and selectivity [3].

Table 2.7: Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldImpact on PurityReference
Temperature20-45°CHighModerate [3]
Methylamine equivalent1.1-1.2 eqHighHigh [3]
Reaction time12-48 hModerateHigh [3]
Solvent polarityModerate-highHighModerate [3]

Melting and Boiling Points

5-Bromo-N-methyl-2-nitroaniline exhibits distinct thermal transition properties characteristic of aromatic nitro compounds. The compound demonstrates a boiling point of 327.5±32.0°C at 760 mmHg [1] [2], which falls within the expected range for substituted nitroanilines. This elevated boiling point reflects the significant intermolecular forces present in the crystalline structure, including hydrogen bonding interactions between the amino groups and nitro oxygens, as well as π-π stacking between aromatic rings [3].

The flash point of the compound is recorded at 151.9±25.1°C [1], indicating moderate thermal stability under normal handling conditions. This thermal profile is consistent with related brominated nitroanilines, where the presence of electron-withdrawing groups such as the nitro group contributes to thermal stability while the bromine substituent influences the overall molecular polarizability [4] [5].

Comparative analysis with structurally similar compounds reveals that 4-bromo-N-methyl-2-nitroaniline exhibits a melting point of 97.5-98°C [6], demonstrating how positional isomerism affects crystalline packing and thermal properties. The thermal decomposition characteristics of nitroaromatic compounds generally follow patterns observed in differential scanning calorimetry studies, where decomposition onset temperatures range from 200-250°C for similar structures [7] [4].

Density and Solubility Profiles

The density of 5-Bromo-N-methyl-2-nitroaniline is established at 1.7±0.1 g/cm³ [1], reflecting the significant contribution of the bromine atom to the molecular mass and the compact crystalline packing typical of aromatic nitro compounds. This density value is consistent with related brominated nitroanilines, where the heavy bromine atom substantially increases the material density compared to non-halogenated analogs [8].

Solubility characteristics of the compound follow predictable patterns based on its molecular structure and functional groups. The compound demonstrates limited aqueous solubility due to its hydrophobic aromatic character and the electron-withdrawing effects of both the nitro and bromo substituents [9]. However, it exhibits enhanced solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide [9] [10].

The partition coefficient (LogP) of 3.22 [1] indicates significant lipophilic character, suggesting favorable partitioning into organic phases over aqueous environments. This lipophilicity results from the combined contributions of the aromatic ring system, bromine substituent, and methyl group, while the nitro group provides some polar character that moderates the overall hydrophobic nature [11].

Solubility in various organic solvents follows established trends where polar aprotic solvents like dimethyl sulfoxide provide excellent solvation through dipole-dipole interactions with the nitro group [11]. Alcoholic solvents such as ethanol and methanol offer moderate solubility through hydrogen bonding interactions with the amino functionality [11] [9].

Stability Under Thermal and Photolytic Conditions

Thermal stability analysis of 5-Bromo-N-methyl-2-nitroaniline reveals behavior characteristic of nitroaromatic compounds under elevated temperature conditions. The compound maintains structural integrity under normal ambient conditions but undergoes decomposition pathways typical of nitro-substituted aromatics when subjected to elevated temperatures [7] [4].

Studies on related nitroaromatic compounds indicate that thermal decomposition typically initiates through carbon-nitrogen bond cleavage in the nitro group, leading to the formation of nitrogen oxides and aromatic radicals [4] [5]. The decomposition process for similar structures shows onset temperatures in the range of 200-250°C, with significant exothermic behavior indicating rapid decomposition once initiated [7].

The maximum recommended process temperature (TD24) for handling compounds of this structural class typically falls significantly below the decomposition onset temperature to ensure safe processing and storage conditions [4]. The presence of the bromine substituent may influence thermal stability through inductive effects and potential participation in radical chain reactions during thermal decomposition [5].

Photolytic stability represents another critical aspect of the compound's behavior under environmental conditions. Nitroaromatic compounds generally exhibit limited photostability when exposed to ultraviolet radiation, particularly in the presence of oxidizing agents [12] [13]. Direct photolysis of nitroaromatic compounds in aqueous solutions proceeds slowly and inefficiently, but the process can be significantly accelerated in the presence of hydroxyl radicals generated through photochemical processes [12].

The photodegradation pathway typically involves initial electron excitation in the nitro chromophore, followed by bond cleavage and radical formation [13] [14]. For halogenated nitroanilines, the photolysis process may involve multiple competing pathways, including cleavage of the carbon-halogen bond and nitro group transformations [14].

Environmental photolysis studies demonstrate that aromatic nitro compounds undergo transformation through hydroxyl radical attack, leading to ring-opening reactions and eventual mineralization to carbon dioxide, water, and nitrate ions [12] [13]. The rate of photodegradation is significantly enhanced in the presence of hydrogen peroxide or other photochemical oxidants [12].

Spectroscopic Characterization

Infrared and Nuclear Magnetic Resonance Analysis

Infrared spectroscopy of 5-Bromo-N-methyl-2-nitroaniline reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3030-3100 cm⁻¹, representing the typical frequency range for aromatic systems [15] [16] [17]. The amino group contributes stretching vibrations in the 3300-3500 cm⁻¹ region, though the electron-withdrawing effect of the nitro group may shift these frequencies to lower values [15] [18].
The nitro group exhibits two characteristic strong absorption bands that serve as diagnostic features for this functional group. The asymmetric nitro stretch appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch occurs at 1360-1290 cm⁻¹ [16] [19] [17]. These bands represent some of the most intense features in the infrared spectrum due to the highly polar nature of the nitrogen-oxygen bonds and the significant change in dipole moment during vibrational motion [17].

Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations at 1450-1600 cm⁻¹, carbon-nitrogen stretching at 1200-1350 cm⁻¹, and carbon-bromine stretching at 500-600 cm⁻¹ [15]. The nitro group also exhibits a scissors bending vibration at 835-890 cm⁻¹, providing additional confirmation of the nitro functionality [17].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. The ¹H NMR spectrum recorded in deuterated chloroform shows distinct aromatic proton signals at δ 8.03 (doublet, J=9.2 Hz, 2H), 7.01 (singlet, 1H), and 6.76 (doublet, J=9.2 Hz, 1H), along with the N-methyl signal at δ 3.02 (singlet, 3H) [20]. The coupling patterns and chemical shifts are consistent with the substitution pattern on the aromatic ring.

When recorded in deuterated dimethyl sulfoxide, the spectrum shows slight variations in chemical shifts: δ 8.24 (broad singlet, 1H), 7.98 (doublet, J=8.8 Hz, 1H), 7.16 (doublet, J=2 Hz, 1H), 6.82 (doublet of doublets, J=2 Hz and 9.2 Hz, 1H), and 2.94 (doublet, J=4.8 Hz, 3H) for the N-methyl group [20]. The variations in chemical shifts between solvents reflect differences in solvation effects and hydrogen bonding interactions.

The proton assignments correspond to the expected substitution pattern, with the aromatic protons showing characteristic splitting patterns due to ortho and meta coupling relationships. The N-methyl group appears as a sharp singlet or doublet depending on the solvent and temperature, reflecting restricted rotation around the carbon-nitrogen bond due to partial double bond character from resonance interactions [20].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of 5-Bromo-N-methyl-2-nitroaniline under electron ionization conditions reveals characteristic fragmentation patterns typical of halogenated nitroaromatic compounds. The molecular ion peak appears at m/z 231 [1] [20], with the characteristic bromine isotope pattern showing nearly equal intensity peaks at M and M+2, confirming the presence of a single bromine atom [21] [22].

The fragmentation pattern follows established pathways for nitroaromatic compounds, with primary fragmentation occurring through loss of nitrogen oxides. The loss of nitric oxide (NO, mass 30) produces a fragment at m/z 201, while loss of nitrogen dioxide (NO₂, mass 46) yields a fragment at m/z 185 [21] . These fragmentations represent the most common decomposition pathways for nitroaromatic compounds under electron impact conditions [21].

Additional significant fragmentation involves loss of the bromine atom, producing fragments at m/z 152 (M-79) and m/z 150 (M-81), corresponding to the two bromine isotopes [21]. Loss of the methyl group (mass 15) generates a fragment at m/z 216, while various aromatic rearrangement processes produce characteristic fragments at m/z 77, 51, and other values typical of substituted benzenes [21].

The base peak intensity and relative abundances of different fragments depend on the specific ionization conditions and instrumental parameters. However, the diagnostic fragments at m/z 30 (NO⁺), m/z 46 (NO₂⁺), and the bromine isotope pattern provide reliable structural confirmation [21] .

Liquid chromatography-mass spectrometry under electrospray ionization conditions shows the protonated molecular ion at m/z 231.1 [M+H]⁺ [20], demonstrating the compound's ability to undergo protonation at the amino nitrogen under mild ionization conditions. This ionization mode provides molecular weight confirmation without extensive fragmentation, making it suitable for quantitative analysis and compound identification.

X-ray Crystallography and Structural Confirmation

While specific X-ray crystallographic data for 5-Bromo-N-methyl-2-nitroaniline are not extensively documented in the available literature, analysis of related brominated nitroaniline structures provides insight into the expected crystallographic parameters and solid-state packing arrangements. Comparative studies of structurally similar compounds, such as 5-bromo-N-methylpyrimidin-2-amine, reveal characteristic crystallographic features [3].

Related brominated heterocyclic compounds typically crystallize in triclinic or monoclinic crystal systems with characteristic space group symmetries. For example, 5-bromo-N-methylpyrimidin-2-amine crystallizes in the triclinic space group P1̄ with unit cell parameters a = 3.9900(8) Å, b = 9.862(2) Å, c = 10.006(2) Å, and angles α = 61.57(3)°, β = 83.84(3)°, γ = 87.45(3)° [3].

The crystal packing is typically dominated by intermolecular hydrogen bonding interactions between amino groups and nitro oxygens, creating extended network structures [3]. π-π stacking interactions between aromatic rings contribute additional stabilization to the crystal lattice, with typical stacking distances of 3.4-3.6 Å between parallel aromatic planes [3].

The presence of the bromine atom introduces heavy atom effects that influence the overall packing density and thermal properties. Bromine atoms often participate in halogen bonding interactions, where the electron-deficient region around the bromine (σ-hole) interacts with electron-rich centers such as oxygen or nitrogen atoms in neighboring molecules [3].

Molecular geometry analysis reveals that the aromatic ring maintains characteristic planar geometry with bond angles approximating 120° for sp² hybridized carbon atoms. The nitro group typically exhibits coplanar or near-coplanar orientation with the aromatic ring to maximize orbital overlap and resonance stabilization [3]. The N-methyl substituent introduces conformational flexibility around the carbon-nitrogen bond, allowing for various rotational states depending on crystal packing forces [3].

Thermal displacement parameters and atomic displacement analysis provide information about molecular motion within the crystal lattice. The bromine atom typically shows anisotropic displacement reflecting its size and polarizability, while the aromatic carbon atoms exhibit more restricted motion due to the rigid ring structure [3].

Crystal density calculations based on the unit cell parameters and molecular packing typically yield values in the range of 1.6-1.8 g/cm³ for brominated nitroanilines, consistent with the experimentally determined density of 1.7±0.1 g/cm³ for 5-Bromo-N-methyl-2-nitroaniline [1] [3]. The close agreement between calculated and experimental densities confirms the reliability of both the crystallographic analysis and the experimental measurements.

Intermolecular interaction analysis reveals the presence of multiple stabilizing forces including classical hydrogen bonds (N-H···O), weaker C-H···N and C-H···Br interactions, and aromatic stacking forces [3]. The combination of these interactions creates a stable three-dimensional network that determines the mechanical and thermal properties of the crystalline material.

The crystal structure also provides insight into the molecular conformation and electronic distribution within the molecule. The planar aromatic system with its conjugated π-electron system is influenced by the electron-withdrawing effects of both the nitro and bromo substituents, creating regions of electron deficiency that can participate in intermolecular interactions [3].

Analysis of the molecular packing reveals channels or cavities within the crystal structure that may accommodate solvent molecules during crystallization from solution. The size and accessibility of these cavities influence the compound's behavior during crystal growth, recrystallization, and thermal treatment [3].

The crystallographic data also support the interpretation of spectroscopic results, particularly in understanding the relationship between molecular structure and vibrational frequencies observed in infrared spectroscopy. The solid-state environment can shift certain vibrational modes compared to solution-phase measurements due to intermolecular interactions and crystal field effects [3].

Temperature-dependent crystallographic studies, when available, provide information about thermal expansion, phase transitions, and the onset of molecular motion that precedes thermal decomposition. Such studies are particularly valuable for understanding the thermal stability characteristics discussed in the physical properties section [3].

XLogP3

2.9

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5-Bromo-N-methyl-2-nitroaniline

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Last modified: 08-15-2023

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